molecular formula C12H18N4O B1491737 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol CAS No. 1502306-09-3

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol

Cat. No.: B1491737
CAS No.: 1502306-09-3
M. Wt: 234.3 g/mol
InChI Key: RTGGTKMMFFDFSX-UHFFFAOYSA-N
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Description

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol is a chemical compound with the molecular formula C12H18N4O and a molecular weight of 234.30 . It is supplied for research purposes with a high purity level of 98% and should be stored at 2-8°C . This compound features a piperidine ring, a common structural motif in pharmaceuticals and fine chemicals due to its favorable physicochemical properties . The core structure of this molecule incorporates an aminopyrimidine scaffold. It is important to note that related pyrimidine derivatives have been investigated in scientific research for their potential as kinase inhibitors . For instance, certain trisubstituted pyrimidines have been studied for their inhibitory activity against plasmodial kinases for antimalarial research , while other aminopyrimidinol compounds have been explored as selective FGFR4 inhibitors in oncology research . This suggests that the aminopyrimidine structure can be a valuable template in medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(6-amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-10-6-11(15-12(14-10)8-3-4-8)16-5-1-2-9(17)7-16/h6,8-9,17H,1-5,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGGTKMMFFDFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=NC(=C2)N)C3CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, with the CAS number 1502306-09-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₄O, with a molecular weight of 234.3 g/mol. Its structure includes a piperidine ring and a pyrimidine moiety, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₈N₄O
Molecular Weight234.3 g/mol
CAS Number1502306-09-3
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor in various biochemical pathways, particularly those related to neurotransmitter systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which may lead to alterations in metabolic pathways.
  • Receptor Binding : It shows affinity for various receptors, including dopamine and serotonin receptors, suggesting potential applications in neuropharmacology.

Case Studies and Research Findings

  • Dopamine Receptor Interaction : A study evaluated the binding affinity of related compounds to dopamine D2 and D3 receptors. The findings indicated that structural modifications similar to those in this compound could enhance receptor selectivity and potency .
  • Anti-inflammatory Activity : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties through modulation of cytokine release in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies have explored the anticancer effects of piperidine derivatives, including this compound, showing promise in inhibiting tumor cell proliferation . Further investigations are necessary to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMechanism of ActionNotable Activity
1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-4-olEnzyme inhibitionPotential anti-inflammatory effects
Piperidine derivativesVariesBroad range of biological activities
1-(6-amino-pyrimidin derivatives)Receptor bindingNeuropharmacological applications

Comparison with Similar Compounds

Key Observations :

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier substituents like chloroquinoline .
  • The piperidin-3-ol moiety could improve solubility relative to non-hydroxylated analogs (e.g., ’s carbonyl-substituted piperidine).

Physicochemical Properties

  • Solubility: The hydroxyl group in piperidin-3-ol enhances hydrophilicity compared to non-hydroxylated analogs (e.g., ’s carbonyl derivative).
  • Toxicity Profile : The absence of halogens (e.g., chlorine in ’s analogs) may reduce hepatotoxicity risks.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol generally follows a convergent strategy:

Preparation of the Pyrimidine Core

The pyrimidine ring with the desired substitutions is often prepared via cyclization reactions starting from appropriate amidines or β-dicarbonyl compounds and substituted nitriles or amidines. Key steps include:

For example, analogues with 6-amino substitution have been synthesized by reacting 4-chloropyrimidine derivatives with ammonia or amines under controlled conditions.

Preparation of the Piperidin-3-ol Moiety

The piperidin-3-ol fragment is typically prepared by:

  • Starting from commercially available piperidin-3-one or piperidin-3-ol derivatives.
  • Selective hydroxylation or reduction of piperidin-3-one to obtain the 3-hydroxy substitution.
  • Protection and deprotection steps may be employed to control regioselectivity and avoid side reactions.

Coupling Methods

The key step to synthesize this compound is the coupling between the pyrimidine and piperidine fragments. Two main approaches are reported:

In a recent patent application, direct coupling of substituted pyrimidine acids with piperidin-3-ol derivatives was achieved using HATU or EDCI/HOBt, yielding the target amides in moderate to good yields (5–58%).

Representative Experimental Data

The following table summarizes typical reaction conditions and yields for key intermediates and coupling steps related to pyrimidine-piperidine derivatives analogous to this compound:

Step Starting Material Reagents/Conditions Yield (%) Notes
Pyrimidine chlorination 4-(4-Amino-6-hydroxypyrimidin-2-ylamino)benzonitrile Phosphorus oxychloride, 80–97°C, 7–18 h 73–90 Formation of 4-chloropyrimidine intermediate
Amination 4-chloropyrimidine derivative Ammonia or amines, reflux in 2-butanol, 20 h 70–80 Amination at position 6 to introduce amino group
Coupling (amide formation) Pyrimidine carboxylic acid + piperidin-3-ol HATU or EDCI/HOBt, room temp, 5–58% yield 5–58 Formation of amide linkage between pyrimidine and piperidine
Reductive amination Piperidine-4-one + amines NaBH(OAc)3, 10–20% yield 10–20 Used for ring modifications on piperidine moiety

Detailed Research Findings

  • Effect of Pyrrolidine and Piperidine Modifications: Studies on analogues where the pyrrolidine ring was opened or replaced with piperidine rings showed retention or improvement of biological activity, indicating flexibility in the piperidine substitution pattern. This suggests that the piperidin-3-ol moiety can be synthesized and modified via reductive amination or direct coupling methods.

  • Coupling Reagents and Conditions: The use of HATU and EDCI/HOBt coupling agents is common for amide bond formation in these systems. Yields vary widely depending on steric hindrance and electronic effects of substituents on the pyrimidine ring.

  • Purification and Isolation: After coupling, the products are typically purified by crystallization or chromatographic methods. Washing with solvents such as methanol, ethyl acetate, and heptane is reported to improve purity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Typical Conditions Yield Range Reference
Pyrimidine chlorination Chlorination of hydroxypyrimidine Phosphorus oxychloride 80–97°C, 7–18 h 73–90%
Amination of pyrimidine Nucleophilic substitution Ammonia or amines, reflux in 2-butanol 20 h reflux 70–80%
Piperidin-3-ol preparation Reduction/hydroxylation of piperidin-3-one NaBH(OAc)3 or other reductants Room temp Variable
Coupling pyrimidine and piperidine Amide or amine coupling HATU, EDCI/HOBt Room temp to 80°C 5–58%
Reductive amination for ring modification Piperidine-4-one + amines NaBH(OAc)3 Room temp 10–20%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, cyclopropyl-substituted pyrimidine precursors may react with piperidin-3-ol derivatives under reflux in polar solvents (e.g., ethanol/methanol) with catalysts like triethylamine or palladium-based agents to enhance regioselectivity . Temperature control (80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions, such as oxidation of the amino group or cyclopropane ring opening. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) typically achieves >90% purity .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanol/MethanolHigher polarity improves solubility of intermediates
CatalystTriethylamine/Pd(OAc)₂Reduces byproduct formation (e.g., dimerization)
Reaction Time12–24 hoursShorter times risk incomplete cyclization

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

  • Techniques :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., piperidine C3-OH resonance at δ 3.5–4.0 ppm; cyclopropyl protons as multiplet at δ 1.2–1.5 ppm) .
  • X-ray Crystallography : Resolves absolute configuration of the piperidine ring and pyrimidine substituents .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Assays :

  • Kinase Inhibition : Test against kinases (e.g., sphingosine kinase 1) using ADP-Glo™ assays to measure IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on pyrimidine/piperidine) affect biological activity and selectivity?

  • Case Study : Replacing the cyclopropyl group with phenyl (as in 1-(6-Amino-2-phenylpyrimidin-4-yl)piperidin-3-ol) reduces kinase selectivity but enhances antimicrobial activity .
  • SAR Insights :

ModificationBiological ImpactMechanism Hypothesis
Cyclopropyl at pyrimidine C2Increased kinase selectivitySteric hindrance optimizes ATP-binding pocket fit
Piperidine C3-OH → C3-OCH₃Reduced solubilityAltered hydrogen-bonding with target proteins

Q. How can contradictory data on compound stability (e.g., in vitro vs. in vivo) be reconciled?

  • Hypothesis Testing :

  • In Vitro Degradation : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring. Detect hydrolytic cleavage of the cyclopropane ring under acidic conditions .
  • In Vivo Metabolite Profiling : Administer radiolabeled compound (¹⁴C) to rodent models; identify metabolites via HPLC-radiochromatography. Hepatic CYP450 enzymes may oxidize the piperidine ring, altering bioavailability .

Q. What computational strategies predict binding modes with targets like sphingosine kinase 1 (SK1)?

  • Workflow :

Docking : Use AutoDock Vina with SK1 crystal structure (PDB: 3VZB) to model interactions (e.g., piperidine-OH hydrogen bonds with Asp308).

MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess complex stability; calculate binding free energy (MM-PBSA) .

  • Validation : Compare predicted Ki values with experimental IC₅₀ from kinase assays.

Methodological Considerations

Q. How to optimize reaction scalability while maintaining enantiomeric purity?

  • Scale-Up Protocol :

  • Flow Chemistry : Continuous flow reactors (microfluidic chips) enable precise control of residence time/temperature, reducing racemization risks .
  • Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of enantiomers .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Quality Control :

  • HPLC-PDA Purity Checks : Ensure >95% purity per batch.
  • Standardized Assay Conditions : Pre-incubate compounds with serum albumin (1% BSA) to account for protein-binding effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol
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1-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.